

Preliminary Studies on Anilopam: An Overview of Available Data

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Compound of Interest

Compound Name: Anilopam

Cat. No.: B15617044

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An In-depth Technical Guide on the Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature and pharmaceutical databases reveals a significant scarcity of detailed preclinical and clinical data for **Anilopam**. Developed in the 1960s under the investigational code PR 786-723, **Anilopam** was never commercially marketed.^{[1][2][3][4]} Consequently, in-depth quantitative data, specific experimental protocols, and a comprehensive side effect profile are not available in the public domain.^{[1][4][5]} This guide summarizes the limited existing information and outlines the theoretical framework and generalized methodologies that would be applied to a compound of this class.

Introduction

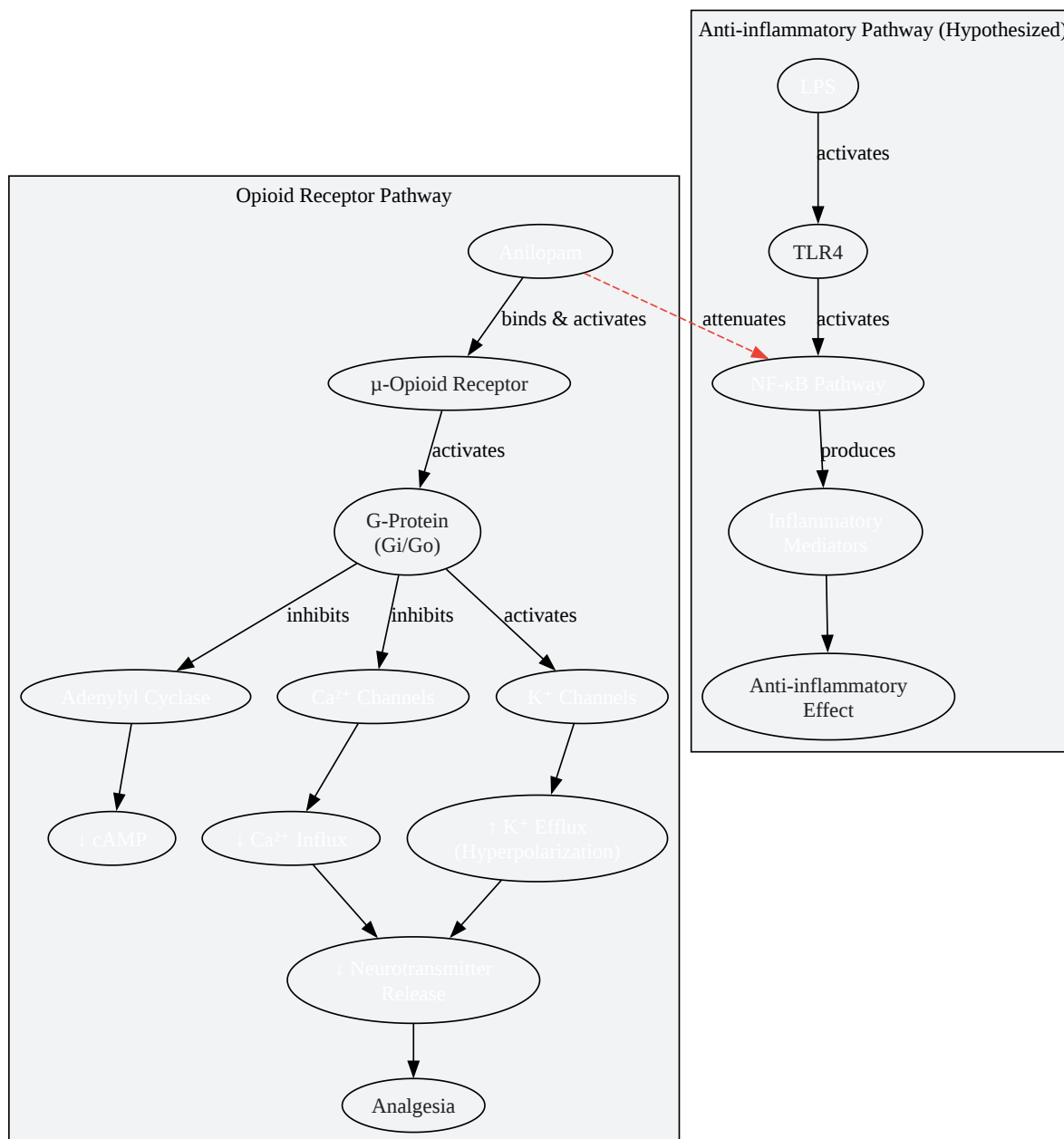
Anilopam (CAS 53716-46-4) is a synthetic opioid analgesic belonging to the benzazepine class of compounds.^{[3][6]} Its chemical IUPAC name is 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline.^{[6][7]} The compound is recognized as a μ -opioid receptor agonist, which is its primary mechanism of action for analgesia.^{[1][6]} Some research suggests potential anti-inflammatory properties.^[2] Due to its unique benzazepine core, which deviates from the classical morphinan scaffold of many opioids, **Anilopam** has been considered a compound of interest for re-evaluation with modern drug discovery techniques.^[2]

Mechanism of Action

Anilopam's principal mechanism of action is as an agonist at μ -opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[1] Activation of these receptors initiates a cascade of intracellular events that lead to a reduction in neuronal excitability and the inhibition of nociceptive signal transmission.[1]

Additionally, some preliminary research has suggested that **Anilopam** may have anti-inflammatory effects by attenuating the activation of NF- κ B, a critical signaling pathway in inflammation.[1][2] This potential dual-action profile could offer therapeutic advantages in pain conditions with an inflammatory component.[2]

Signaling Pathways



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Caption: Hypothesized dual-action mechanism of **Anilopam**.

Quantitative Data Summary

Due to the absence of publicly available preclinical and clinical trial data, a quantitative summary of **Anilopam**'s efficacy, pharmacokinetics, and safety is not possible. For illustrative purposes, the following tables represent the types of data that would be generated in preliminary studies for a compound like **Anilopam**.

Table 1: Hypothetical In Vivo Analgesic Activity of **Anilopam** (Hot Plate Test in Rodents)

Treatment Group	Dose (mg/kg, i.p.)	Latency (seconds) ± SEM	% Maximum Possible Effect (%MPE)
Vehicle (Saline)	-	5.2 ± 0.4	0%
Morphine	10	25.8 ± 2.1	83.2%
Anilopam	1	8.9 ± 0.7	15.0%
Anilopam	5	16.4 ± 1.5	45.3%
Anilopam	10	22.1 ± 1.9	68.4%

Table 2: Hypothetical Pharmacokinetic Profile of **Anilopam** in Rats

Parameter	Value
Half-life ($t_{1/2}$)	4.5 hours
Tmax (Time to Peak Concentration)	1.2 hours
Cmax (Peak Plasma Concentration)	850 ng/mL
Bioavailability (Oral)	45%
Volume of Distribution (Vd)	3.2 L/kg
Clearance (CL)	0.8 L/hr/kg

Experimental Protocols

While specific experimental protocols for **Anilopam** are not published, this section details generalized methodologies that would be employed to characterize a μ -opioid receptor agonist.
[\[1\]](#)[\[2\]](#)

In Vitro Receptor Binding Assay

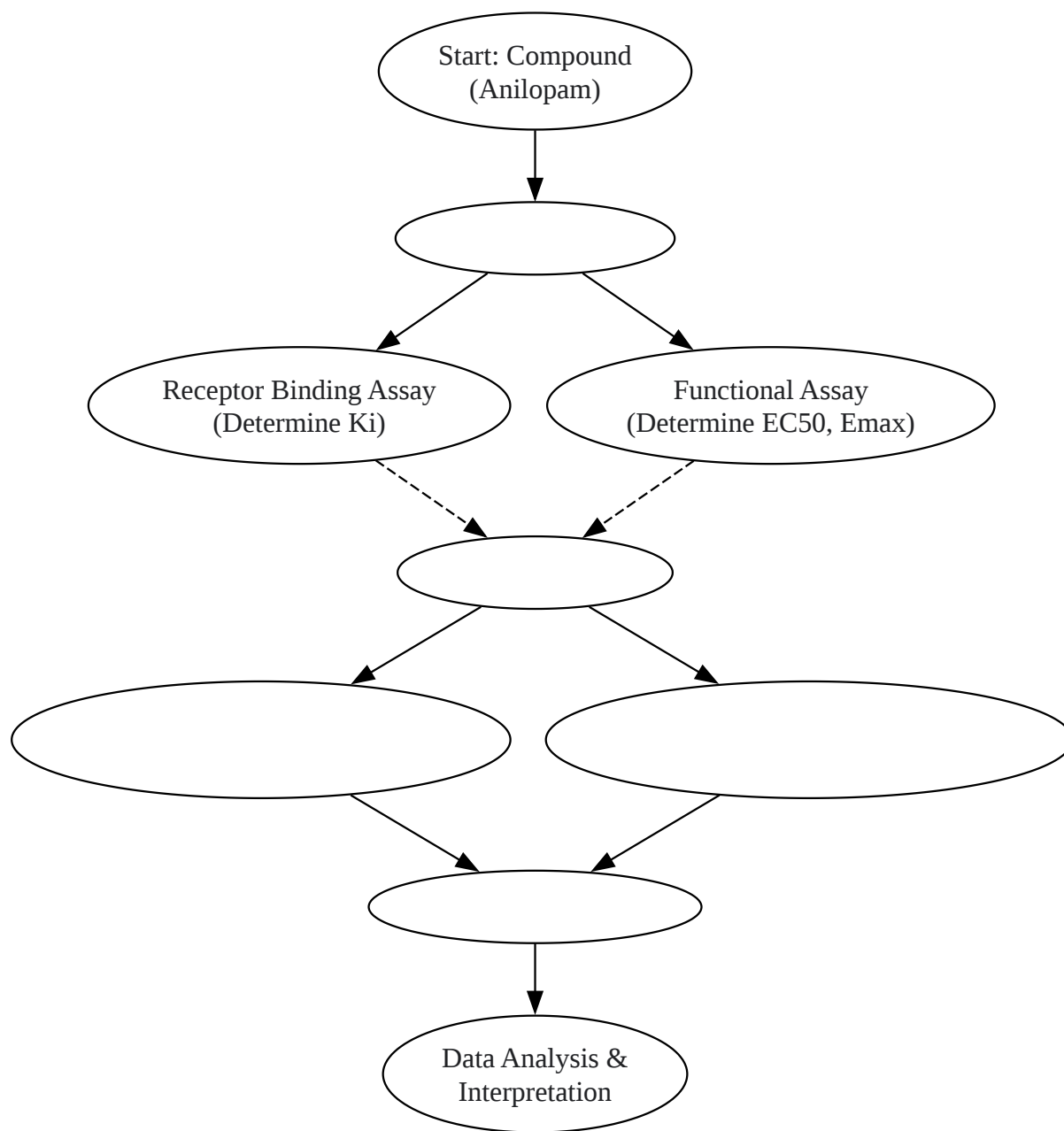
- Objective: To determine the binding affinity (K_i) of **Anilopam** for the μ -opioid receptor.[\[2\]](#)
- Materials:
 - Cell membranes expressing the human μ -opioid receptor.[\[2\]](#)
 - [3 H]-DAMGO (a selective μ -opioid receptor radioligand).[\[2\]](#)
 - Naloxone (for determining non-specific binding).[\[2\]](#)
 - **Anilopam** (test compound).[\[2\]](#)
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[\[2\]](#)
- Procedure:
 - A dilution series of **Anilopam** is prepared.[\[2\]](#)
 - In a 96-well plate, the binding buffer, cell membranes, [3 H]-DAMGO, and either vehicle, Naloxone, or **Anilopam** at various concentrations are added.[\[2\]](#)
 - The plate is incubated to reach equilibrium.[\[2\]](#)
 - The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured using a liquid scintillation counter.
 - The K_i value is calculated from the IC_{50} value using the Cheng-Prusoff equation.

In Vivo Analgesic Assay: Hot Plate Test

- Objective: To assess the central analgesic activity of **Anilopam** against a thermal stimulus.
[\[1\]](#)

- Materials:
 - Male Sprague-Dawley rats (200-250 g).[1]
 - Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
 - **Anilopam**, a positive control (e.g., Morphine), and a vehicle control (e.g., sterile saline).[1]
- Procedure:
 - The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal on the hot plate. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[1]
 - Animals are administered **Anilopam**, morphine, or vehicle via a specified route (e.g., intraperitoneal).
 - At set time points post-administration (e.g., 30, 60, 90 minutes), the latency to the nociceptive response is measured again.
 - The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: $\%MPE = [(Post\text{-}drug\text{ latency} - Vehicle\text{ latency}) / (Cut\text{-}off\text{ time} - Vehicle\text{ latency})] \times 100$. [1]

Experimental Workflow



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Caption: A typical workflow for the preclinical evaluation of an analgesic compound.

Conclusion

Anilopam is a μ -opioid receptor agonist from the benzazepine class that remains largely uncharacterized in public-facing scientific literature.[2] While its mechanism of action is understood in the general context of opioid agonists, and there are hints of a dual anti-inflammatory potential, the absence of concrete data makes a thorough evaluation challenging. [1][2][4] The information presented here provides a foundational overview based on its classification and outlines the standard methodologies that would be necessary to build a comprehensive profile of this compound. Further research, including de novo synthesis and comprehensive in vitro and in vivo testing, would be required to fully elucidate the therapeutic potential of **Anilopam**. [2]

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